molecular formula C22H25N3O3 B11681482 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide

Cat. No.: B11681482
M. Wt: 379.5 g/mol
InChI Key: IQUOQWOYRLRZKT-PKNBQFBNSA-N
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Description

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide is a synthetic acrylamide derivative featuring a benzoimidazole core linked to a substituted phenyl group via an ethyl spacer. The phenyl ring is substituted with methoxy (-OCH₃) at position 3 and propoxy (-OCH₂CH₂CH₃) at position 4, which influences its electronic and steric properties.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H25N3O3/c1-3-14-28-19-10-8-16(15-20(19)27-2)9-11-22(26)23-13-12-21-24-17-6-4-5-7-18(17)25-21/h4-11,15H,3,12-14H2,1-2H3,(H,23,26)(H,24,25)/b11-9+

InChI Key

IQUOQWOYRLRZKT-PKNBQFBNSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide typically involves the condensation of ortho-phenylenediamines with benzaldehydes. One common method involves using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzoimidazole-Ethyl-Acrylamide Framework

The target compound shares a common structural motif with several analogues:

  • (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide (301678-28-4) : Differs only in phenyl substitution (4-methoxy vs. 3-methoxy-4-propoxy) .
  • (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxyphenyl)-acrylamide (CID 1181186) : Contains two methoxy groups at positions 2 and 5 on the phenyl ring .
  • N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-N-(3,4,5-trimethoxy-phenyl)-benzenesulfonamide (18) : Replaces acrylamide with a sulfonamide group and adds trimethoxy substituents .
Table 1: Structural Variations in Key Analogues
Compound ID Phenyl Substitution Linker Group Key Structural Feature
Target Compound 3-methoxy, 4-propoxy Acrylamide Bulky propoxy group
301678-28-4 4-methoxy Acrylamide Simpler substitution pattern
CID 1181186 2,5-dimethoxy Acrylamide Electron-donating dimethoxy groups
Compound 18 3,4,5-trimethoxy Sulfonamide Sulfonamide linker, multiple methoxy

Functional Group Impact

  • Acrylamide vs. Sulfonamide analogues (e.g., Compound 18) may exhibit stronger hydrogen-bonding interactions .
Table 2: Melting Points and Yields of Selected Compounds
Compound ID Melting Point (°C) Yield (%) Reference
Target Compound Not reported Not reported -
7c (C22H26N4O) 202–204 71
AB-10 (C19H21N5O) 245–247 49
Compound 6d (C20H22N4O2) 210–212 (dec.) 76

Spectral Characterization

  • IR Spectroscopy : Acrylamide derivatives show characteristic peaks at ~1685 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .
  • NMR : Aromatic protons in the benzoimidazole and phenyl regions appear between δ 6.60–8.06 ppm, with acrylamide protons (CH=CH) as doublets near δ 6.65–6.80 ppm .

Anticancer Potential

  • Compound 18 : Exhibited IC₅₀ values of 2.1–4.8 µM against PC-3, MGC-803, and MCF-7 cancer cell lines, attributed to the sulfonamide linker and trimethoxy-phenyl group .
  • However, acrylamide linkers may confer different binding kinetics compared to sulfonamides.

Antibacterial Activity

  • Electron-Withdrawing Groups: Compounds 49–50 () with Cl/NO₂ substituents showed superior antibacterial effects. The target compound’s methoxy/propoxy groups (electron-donating) may reduce such activity but could modulate selectivity .

Biological Activity

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of benzimidazole derivatives, which are known for their diverse biological activities. The molecular formula is C25H30N3O2C_{25}H_{30}N_3O_2 with a molecular weight of approximately 430.53 g/mol. The structure features a benzimidazole moiety, an ethyl linker, and a substituted phenyl group, contributing to its biological profile.

Benzimidazole derivatives have been extensively studied for their interactions with various biological targets. The following mechanisms have been identified for this compound:

  • Cholinesterase Inhibition : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .
  • Antimicrobial Activity : Research indicates that related benzimidazole compounds exhibit antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that the compound may also possess similar activity .

1. Cholinesterase Inhibition Assay

In vitro assays were conducted to evaluate the inhibitory effects on AChE and BuChE using Ellman's method. The results indicated that compounds structurally similar to this compound showed varying degrees of inhibition, with some exhibiting selective inhibition profiles.

2. Antimicrobial Activity

Antimicrobial assays were performed using standard strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that certain derivatives had MIC values ranging from 16 to 64 mg/mL against susceptible strains .

Case Study 1: Cognitive Enhancement

A study investigated the effects of benzimidazole derivatives on cognitive function in animal models. The administration of these compounds led to significant improvements in memory retention and learning capabilities, attributed to their AChE inhibitory activity.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of a series of benzimidazole derivatives. Compounds demonstrated effectiveness against Staphylococcus aureus with MIC values as low as 32 mg/mL, indicating potential for development as antibacterial agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Target Method Result
Cholinesterase InhibitionAChE and BuChEEllman's MethodSignificant inhibition noted
Antimicrobial ActivityE. coli, S. aureusMIC DeterminationMIC: 16 - 64 mg/mL
Cognitive EnhancementAnimal ModelsBehavioral TestingImproved memory retention

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